molecular formula C25H26N4O B14995610 7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14995610
M. Wt: 398.5 g/mol
InChI Key: KFIWDNOWXRWWBU-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the methyl and morpholinyl groups. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-N-(4-methylphenyl)-2-[4-(piperidin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
  • 7-methyl-N-(4-methylphenyl)-2-[4-(pyrrolidin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Uniqueness

Compared to similar compounds, 7-methyl-N-(4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the morpholinyl group. This group imparts specific chemical properties and biological activities that distinguish it from other related compounds.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

7-methyl-N-(4-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C25H26N4O/c1-18-3-7-21(8-4-18)26-25-24(27-23-17-19(2)11-12-29(23)25)20-5-9-22(10-6-20)28-13-15-30-16-14-28/h3-12,17,26H,13-16H2,1-2H3

InChI Key

KFIWDNOWXRWWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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